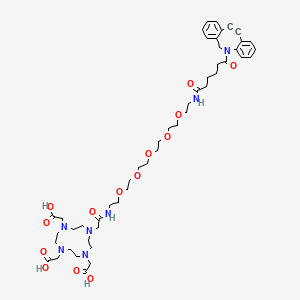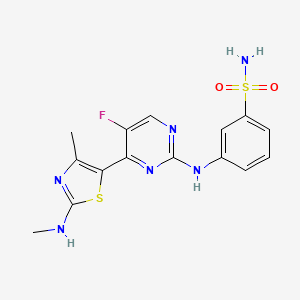
Dota-peg5-C6-dbco
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dota-peg5-C6-dbco is a multifunctional compound composed of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), PEG5 (polyethylene glycol), and C4-DBCO (dibenzocyclooctyne). This compound is known for its stability, coordination ability, hydrophilicity, biocompatibility, and efficient click reaction capability. It is widely used in biological labeling, modification, and custom scientific reagent services .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dota-peg5-C6-dbco involves several steps:
Attachment of C4-DBCO: The final step involves the attachment of C4-DBCO to the DOTA-PEG5 conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of DOTA-PEG5 and C4-DBCO intermediates.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dota-peg5-C6-dbco undergoes various chemical reactions, including:
Click Reactions: The DBCO group in this compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules.
Coordination Reactions: The DOTA moiety can coordinate with metal ions, forming stable complexes.
Common Reagents and Conditions
Reagents: Azide-containing molecules, metal ions (e.g., gadolinium for MRI contrast agents).
Conditions: SPAAC reactions typically occur under mild conditions without the need for a catalyst.
Major Products
Click Reaction Products: Conjugates of this compound with azide-containing molecules.
Coordination Complexes: Metal ion complexes with DOTA.
Aplicaciones Científicas De Investigación
Dota-peg5-C6-dbco has a wide range of applications in scientific research:
Mecanismo De Acción
Dota-peg5-C6-dbco exerts its effects through:
Comparación Con Compuestos Similares
Similar Compounds
Dota-peg5-C6-dbco: Similar structure but with a longer PEG chain, offering different solubility and biocompatibility properties.
Dota-peg4-dbco: Shorter PEG chain, which may affect its hydrophilicity and bioconjugation efficiency.
Uniqueness
This compound is unique due to its balanced properties of hydrophilicity, stability, and efficient click reaction capability. Its PEG5 chain provides optimal solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, and medicine .
Propiedades
Fórmula molecular |
C49H71N7O14 |
|---|---|
Peso molecular |
982.14 |
Nombre IUPAC |
2-[4-[2-[2-[2-[2-[2-[2-[2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C49H71N7O14/c57-44(11-5-6-12-46(59)56-35-42-9-2-1-7-40(42)13-14-41-8-3-4-10-43(41)56)50-15-25-66-27-29-68-31-33-70-34-32-69-30-28-67-26-16-51-45(58)36-52-17-19-53(37-47(60)61)21-23-55(39-49(64)65)24-22-54(20-18-52)38-48(62)63/h1-4,7-10H,5-6,11-12,15-39H2,(H,50,57)(H,51,58)(H,60,61)(H,62,63)(H,64,65) |
Clave InChI |
KJESTZWHHDGJAU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O |
Apariencia |
Solid powder |
Pureza |
>95% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DOTA-PEG5-C6-DBCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1192496.png)
![6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine;dihydrochloride](/img/structure/B1192497.png)

